molecular formula C18H14ClNO2S2 B2368687 2-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide CAS No. 1421466-57-0

2-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide

Cat. No. B2368687
CAS RN: 1421466-57-0
M. Wt: 375.89
InChI Key: LPPNMVDDQHHLIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for 2-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide is not found, a similar compound, 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, was synthesized from the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate .

Scientific Research Applications

Antimicrobial Properties

A study has shown that thiophene derivatives, similar in structure to 2-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide, possess significant antimicrobial properties. Specifically, 5-(chloromethylene)- and 5-(bromoalkylidene)thiophen-2(5H)-ones demonstrated the ability to reduce biofilm formation by marine bacterium V. harveyi, indicating their potential as a new class of antimicrobial agents (Benneche et al., 2011).

Molecular Conformation Studies

The molecular structure and conformation of chlorophenyl acetamides, closely related to the compound , have been extensively studied. For instance, the crystal structure analysis of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide revealed the orientation of chlorophenyl and thiazole rings and their intermolecular interactions, which contribute to the understanding of the compound's molecular behavior (Saravanan et al., 2016).

Chemical Synthesis and Characterization

Research into the synthesis and characterization of thiophene derivatives, including compounds like 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, provides insight into the chemical reactions and conditions necessary to create these complex molecules. This research contributes to the broader understanding of thiophene chemistry and its applications in various fields (Bhattacharjee et al., 2011).

NMR Spectral Studies

NMR spectral studies on N-(aryl)-substituted acetamides, including chlorophenyl acetamides, provide critical data on the electronic environment and structural features of these compounds. These studies are essential for the identification and characterization of new chemical entities in scientific research (Gowda et al., 2003).

Halogenated Acetamide Studies

Research on halogenated N,2-diarylacetamides, including chlorophenyl acetamides, has explored their molecular conformations and supramolecular assembly. Such studies are vital for understanding the compound's potential interactions and stability in various environments (Nayak et al., 2014).

Future Directions

Given the lack of information on this specific compound, future research could focus on its synthesis, characterization, and potential applications. It would be particularly interesting to explore its potential biological activities, given the known biological activities of similar compounds .

properties

IUPAC Name

2-(2-chlorophenyl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2S2/c19-14-5-2-1-4-12(14)10-17(21)20-11-13-7-8-16(24-13)18(22)15-6-3-9-23-15/h1-9H,10-11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPNMVDDQHHLIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide

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